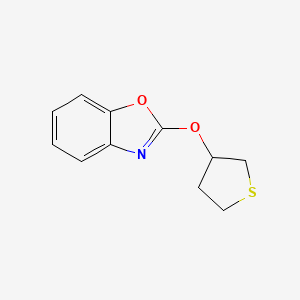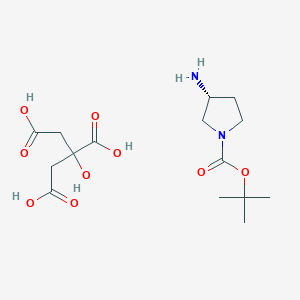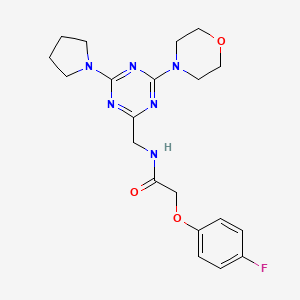
N-(4-(furan-2-yl)thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(furan-2-yl)thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(furan-2-yl)thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(furan-2-yl)thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
N-(4-(furan-2-yl)thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, as part of the broader category of heterocyclic compounds, has been a subject of research for its synthesis and structural characterization. Studies have focused on creating diverse synthetic routes for such compounds. For instance, Abdelhamid et al. (2008) detailed the synthesis of various 1,3,4-Thiadiazolines and 5-Arylazothiazoles, exploring the structural aspects of these compounds (Abdelhamid, Ismail, & Abdel-Aziem, 2008).
Antimicrobial and Anticancer Activities
Research has also delved into the potential antimicrobial and anticancer applications of related compounds. Zaki et al. (2018) investigated the antimicrobial and anticancer activities of various pyridines and thiazole derivatives, highlighting their potential pharmacological significance (Zaki, Al-Gendey, & Abdelhamid, 2018). Additionally, Böck et al. (2021) studied the structural characteristics and hydrogen bonding patterns of related thiazole compounds, contributing to the understanding of their chemical behavior (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Synthesis of Pharmacologically Oriented Compounds
The synthesis of pharmacologically oriented heterocyclic ensembles, including furoxans and pyrazolylthiazoles, has been a focus of research, as shown in studies by Epishina et al. (2019). These compounds have relevance in the development of new therapeutic agents (Epishina, Kulikov, Fershtat, Ananyev, & Makhova, 2019).
Non-iterative Asymmetric Synthesis
The non-iterative asymmetric synthesis of complex compounds, like polyketide spiroketals, has been explored, providing insights into efficient synthetic pathways for pharmacologically relevant compounds (Meilert, Pettit, & Vogel, 2004).
Synthesis of Dinitro-Substituted Compounds
Katritzky et al. (2008) discussed the synthesis of dinitro-substituted furans, thiophenes, and azoles, expanding the array of functional groups that can be integrated into heterocyclic frameworks (Katritzky, Vakulenko, Sivapackiam, Draghici, & Damavarapu, 2008).
Mechanism of Action
Target of action
Thiazoles and furans are found in many biologically active compounds . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Thiazoles, for example, are known to interact with various targets due to their aromatic nature and ability to form stable complexes .
Biochemical pathways
Thiazoles and furans can be involved in a variety of biochemical pathways due to their diverse biological activities. For example, they can exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The ADME properties of a compound depend on its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Thiazoles and furans, due to their diverse biological activities, can have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18(22-19-21-15(12-27-19)16-2-1-7-25-16)14-3-6-20-17(10-14)26-11-13-4-8-24-9-5-13/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSRVPKWMCFEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)



![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2686505.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2686506.png)



![6-(3,4-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2686512.png)
![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2686516.png)

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2686519.png)
